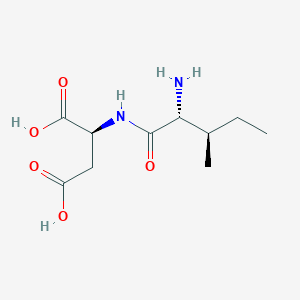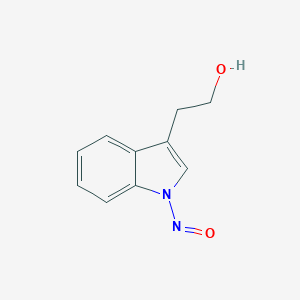
1-Nitrosotryptophol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrosotryptophol (1-NTP) is a naturally occurring compound that belongs to the family of tryptophan derivatives. It is a nitrosated product of tryptophol, which is produced by the fermentation of tryptophan by yeast. 1-NTP has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 1-Nitrosotryptophol is not fully understood. However, it has been suggested that its antioxidant activity is due to its ability to scavenge free radicals and reactive oxygen species. Additionally, 1-Nitrosotryptophol has been found to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
1-Nitrosotryptophol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-Nitrosotryptophol has been found to reduce the levels of inflammatory cytokines in animal models of inflammation. It has also been shown to reduce oxidative stress in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Nitrosotryptophol in lab experiments is its ability to scavenge free radicals and reactive oxygen species. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Additionally, its anti-inflammatory activity makes it a useful tool for studying the effects of inflammation on cells and tissues. However, one limitation of using 1-Nitrosotryptophol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 1-Nitrosotryptophol. One area of research is the development of novel synthetic methods for the production of 1-Nitrosotryptophol. Additionally, the potential therapeutic applications of 1-Nitrosotryptophol should be further explored, particularly in the treatment of oxidative stress-related diseases and inflammatory diseases. Furthermore, the mechanism of action of 1-Nitrosotryptophol should be further elucidated to better understand its biological effects. Finally, the development of new formulations of 1-Nitrosotryptophol with improved solubility and bioavailability could lead to its use as a therapeutic agent.
Métodos De Síntesis
1-Nitrosotryptophol can be synthesized by the reaction of tryptophol with nitrous acid. The reaction occurs under acidic conditions and involves the nitrosation of the primary amine group of tryptophol. The resulting product is 1-Nitrosotryptophol, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
1-Nitrosotryptophol has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, 1-Nitrosotryptophol has been found to exhibit anti-inflammatory activity, which suggests its potential use in the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
Número CAS |
120314-14-9 |
|---|---|
Nombre del producto |
1-Nitrosotryptophol |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
2-(1-nitrosoindol-3-yl)ethanol |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-8-7-12(11-14)10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2 |
Clave InChI |
LPKIJQXIHVWSIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
Otros números CAS |
120314-14-9 |
Sinónimos |
1-nitrosotryptophol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



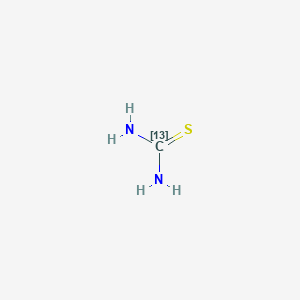
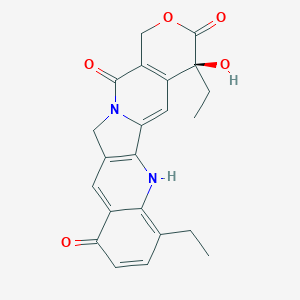
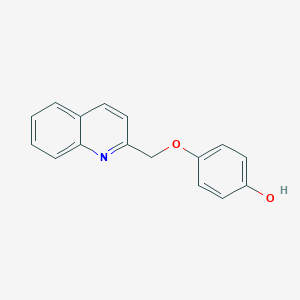
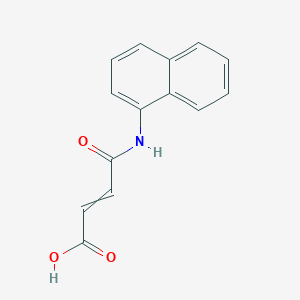
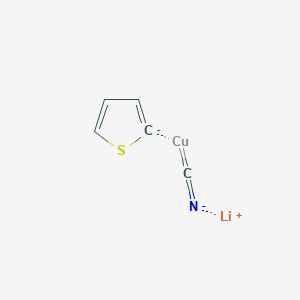
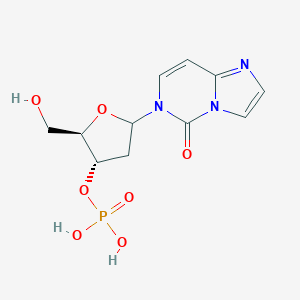
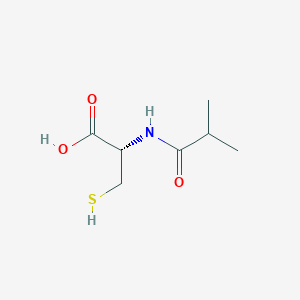
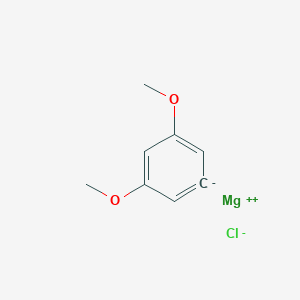
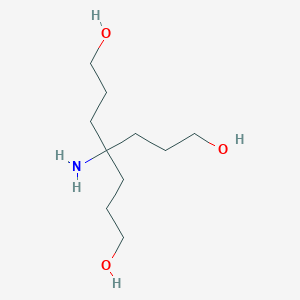
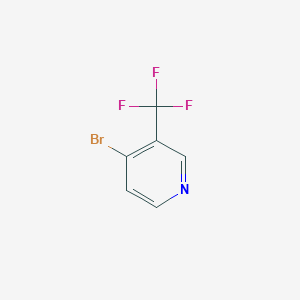
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
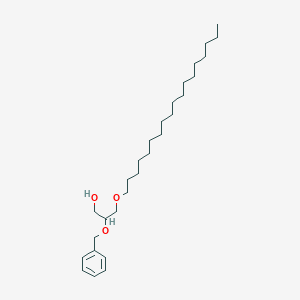
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
